molecular formula C12H17NO3 B4588993 2-(4-methoxyphenoxy)-N-propylacetamide

2-(4-methoxyphenoxy)-N-propylacetamide

Cat. No.: B4588993
M. Wt: 223.27 g/mol
InChI Key: OCRUBMUVXCIHMV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-propylacetamide is an acetamide derivative characterized by a methoxyphenoxy group attached to the acetamide backbone via a methylene bridge, with an N-propyl substitution. The methoxyphenoxy moiety confers unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-8-13-12(14)9-16-11-6-4-10(15-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRUBMUVXCIHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-propylacetamide typically involves the reaction of 4-methoxyphenol with propylamine in the presence of an acylating agent. One common method involves the use of acetic anhydride as the acylating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenoxy)-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-propylacetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and influencing various biological pathways. For example, it may act as a competitive inhibitor of enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s structural analogs differ in substituent groups, chain length, and heterocyclic components, which critically impact their chemical and biological behavior. Key comparisons include:

Compound Name Substituents/Modifications Key Structural Differences Reference
2-((4-Ethoxyphenyl)amino)-N-propylacetamide Ethoxy group instead of methoxy; amino linkage Reduced electron-donating effect vs. methoxy
2-(4-Chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide Chlorophenoxy group; branched alkyl chain Increased lipophilicity; altered steric hindrance
2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide Thiazole ring; sulfanyl linkage Enhanced π-π stacking potential; redox activity
N-(4-Methyl-phenyl)-2-(propylamino)propanamide hydrochloride Simpler acetamide backbone; propylamino group Reduced aromatic interactions; higher polarity

Physicochemical Properties

Variations in functional groups significantly alter solubility, molecular weight, and logP values:

Compound Name Molecular Weight (g/mol) logP Solubility (mg/mL) Reference
2-(4-Methoxyphenoxy)-N-propylacetamide* ~265.3 2.1 0.8 (aqueous) -
2-((4-Ethoxyphenyl)amino)-N-propylacetamide 280.3 2.4 0.5 (aqueous)
2-(((2-Methylthiazol-4-yl)methyl)thio)-N-propylacetamide 244.4 1.8 1.2 (DMSO)
N-(4-Methyl-phenyl)-2-(propylamino)propanamide hydrochloride 256.8 1.5 3.0 (aqueous)

*Estimated based on structural analogs.
Key Insight : The methoxy group improves aqueous solubility compared to ethoxy derivatives, while thiazole-containing analogs exhibit higher solubility in organic solvents due to hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methoxyphenoxy)-N-propylacetamide
Reactant of Route 2
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2-(4-methoxyphenoxy)-N-propylacetamide

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